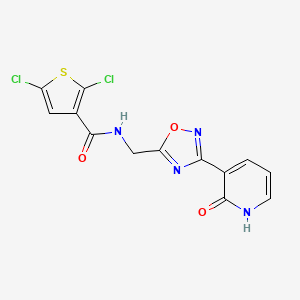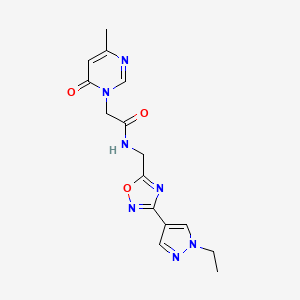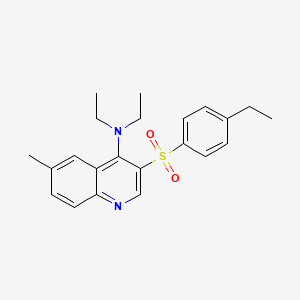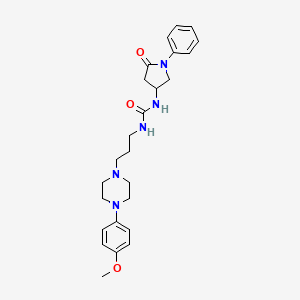![molecular formula C13H14N4O3 B2587587 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 861206-36-2](/img/structure/B2587587.png)
2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a useful research compound. Its molecular formula is C13H14N4O3 and its molecular weight is 274.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
- A study by Gadegoni & Manda (2013) synthesized derivatives containing 1,2,4-triazole moiety and found these compounds demonstrated antimicrobial activity against various bacteria and anti-inflammatory properties Gadegoni & Manda, 2013.
- Another research by Demirbaş et al. (2010) noted similar findings, where compounds including 1,2,4-triazole showed significant antimicrobial activities Demirbaş et al., 2010.
Anti-inflammatory and Antioxidant Properties
- Labanauskas et al. (2001) synthesized compounds related to 1,2,4-triazole, observing that some exhibited notable anti-inflammatory activity Labanauskas et al., 2001.
- Shakir, Ali, & Hussain (2017) developed derivatives of 1,2,4-triazole that displayed significant antioxidant abilities, highlighting potential applications in oxidative stress-related conditions Shakir, Ali, & Hussain, 2017.
Chemical Synthesis and Reactions
- Lavergne, Viallefont, & Daunis (1975) explored the reactions of ethyl acetoacetate with derivatives of 1,2,4-triazine, contributing to the understanding of the chemical behavior of such compounds Lavergne, Viallefont, & Daunis, 1975.
- Bahçeci, Yüksek, Ocak, Köksal, & Özdemir (2002) synthesized new 1,2,4-triazol-5-one derivatives and investigated their behavior in non-aqueous mediums, shedding light on the compound's properties under different conditions Bahçeci et al., 2002.
Bioactivity and Therapeutic Potential
- Sameluk & Kaplaushenko (2015) focused on the synthesis of biologically active substances, indicating the potential for therapeutic applications of compounds within the 1,2,4-triazole class Sameluk & Kaplaushenko, 2015.
Safety and Hazards
Based on the safety data sheet for a related compound, 3,4-Dimethoxyphenethylamine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye damage, and may be harmful if swallowed. It may also cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-15-16(7-6-14)13(18)17(9)11-5-4-10(19-2)8-12(11)20-3/h4-5,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKWSYQTDPIXJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=C(C=C2)OC)OC)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]acetamide](/img/structure/B2587505.png)

![3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide](/img/structure/B2587509.png)




![1-(4-methylphenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2587516.png)


![2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2587523.png)



